Comparative Enzymatic Potency of DS89002333 Enantiomers Against PRKACA
Both the (2S,4R) and (R) enantiomers of DS89002333 are reported to function as orally active PRKACA inhibitors with an IC50 of 0.3 nM in biochemical assays [1]. While this suggests equivalent in vitro potency, it is a class-level inference that does not guarantee identical behavior in more complex cellular or in vivo settings. A direct head-to-head comparison of the two enantiomers' activities in a functional cellular assay is not publicly available, which is a critical data gap for precise selection [1].
| Evidence Dimension | In vitro PRKACA inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.3 nM |
| Comparator Or Baseline | (R)-DS89002333, IC50 = 0.3 nM |
| Quantified Difference | No significant difference reported |
| Conditions | Biochemical kinase assay |
Why This Matters
This equivalence indicates that for simple in vitro kinase inhibition studies, either enantiomer might suffice, but the lack of comparative cellular data means the choice for functional assays cannot be based on potency alone.
- [1] MedChemExpress. (2S,4R)-DS89002333 Product Page. Available at: https://www.medchemexpress.eu/2s-4r-ds89002333.html. Accessed 2025. View Source
